molecular formula C17H21NO4 B12047173 6-Hydroxy Oxymorphone-d3

6-Hydroxy Oxymorphone-d3

Cat. No.: B12047173
M. Wt: 306.37 g/mol
InChI Key: AABLHGPVOULICI-AVRUEMSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy Oxymorphone-d3 is a deuterated analog of 6-Hydroxy Oxymorphone, a metabolite of oxymorphone. Oxymorphone is a potent μ-opioid receptor agonist used primarily for pain management. The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stability and distinguishable mass difference from the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy Oxymorphone-d3 typically involves the deuteration of oxymorphone. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the deuteration levels and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy Oxymorphone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield 6-Keto Oxymorphone-d3, while reduction can revert it back to the original hydroxyl form .

Scientific Research Applications

6-Hydroxy Oxymorphone-d3 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Hydroxy Oxymorphone-d3 lies in its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in research and quality control compared to its non-deuterated counterparts .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

306.37 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(trideuteriomethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11?,12-,15+,16+,17-/m1/s1/i1D3

InChI Key

AABLHGPVOULICI-AVRUEMSUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O

Origin of Product

United States

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